Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

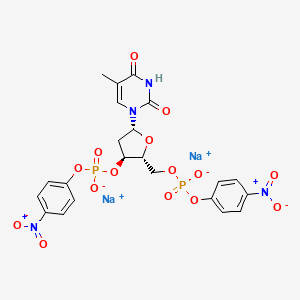

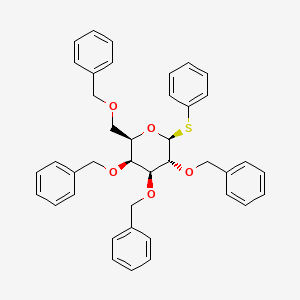

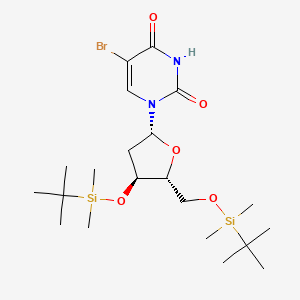

Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₂₂N₄Na₂O₁₅P₂ and its molecular weight is 688.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preparation of Nucleotides and Derivatives

Research has demonstrated the utility of Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt in the preparation of nucleotides and their derivatives. For example, it has been used in the synthesis of simpler mononucleotides, including the p-nitrophenyl esters of thymidine 3'-phosphate and thymidine 5'-phosphate. These compounds serve as intermediates in the production of more complex molecules and are essential for studying nucleic acid metabolism and function (Smith & Khorana, 1963).

Enzyme-catalyzed Reactions

The compound has played a critical role in understanding the stereochemical course of enzyme-catalyzed reactions. Studies involving diastereomers of thymidine 3'-(4-nitrophenyl [17O,18O]phosphate) and thymidine 5'-(4-nitrophenyl [17O,18O]phosphate) have elucidated the absolute configurations of chiral phosphorus atoms and provided insights into the mechanism of action for enzymes like bovine pancreatic deoxyribonuclease I (Mehdi & Gerlt, 1984).

Biochemical Assays

Additionally, this compound has been utilized in the development of biochemical assays, such as those for cell viability. The related compound WST-8, which shares a functional similarity in terms of nitrophenyl phosphate derivatives, has shown higher sensitivity as a chromogenic indicator for cell viability compared to traditional tetrazolium salts. This advancement has improved the accuracy and reliability of cell viability assays and in vitro drug sensitivity tests (Tominaga et al., 1999).

Mechanism of Action

Target of Action

The primary target of Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt is the 5′-nucleotide phosphodiesterase enzyme . This enzyme plays a crucial role in nucleotide metabolism, breaking down nucleotides into nucleosides . The compound is also used as a substrate for autotaxin (ATX, NPP2), which is a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase (NPP) enzyme family .

Mode of Action

Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt acts as an artificial substrate marker for the 5′-nucleotide phosphodiesterase enzyme . It interacts with its target enzyme, facilitating the breakdown of nucleotides into nucleosides .

Biochemical Pathways

The compound affects the nucleotide metabolism pathway by acting as a substrate for the 5′-nucleotide phosphodiesterase enzyme . This interaction can influence the downstream effects of nucleotide metabolism, potentially affecting processes such as DNA replication and repair, RNA transcription, and protein synthesis.

Result of Action

The molecular and cellular effects of Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt’s action would largely depend on the specific context of its use. As a substrate for the 5′-nucleotide phosphodiesterase enzyme, it could potentially influence the rate of nucleotide breakdown, thereby affecting nucleotide metabolism and related cellular processes .

Properties

IUPAC Name |

disodium;[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O15P2.2Na/c1-13-11-24(22(28)23-21(13)27)20-10-18(41-43(35,36)40-17-8-4-15(5-9-17)26(31)32)19(38-20)12-37-42(33,34)39-16-6-2-14(3-7-16)25(29)30;;/h2-9,11,18-20H,10,12H2,1H3,(H,33,34)(H,35,36)(H,23,27,28);;/q;2*+1/p-2/t18-,19+,20+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJRNERVYXCVSM-LRIMUOJLSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)([O-])OC4=CC=C(C=C4)[N+](=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)([O-])OC4=CC=C(C=C4)[N+](=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4Na2O15P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858479 |

Source

|

| Record name | Disodium 3',5'-bis-O-[(4-nitrophenoxy)phosphinato]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24418-12-0 |

Source

|

| Record name | Disodium 3',5'-bis-O-[(4-nitrophenoxy)phosphinato]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)